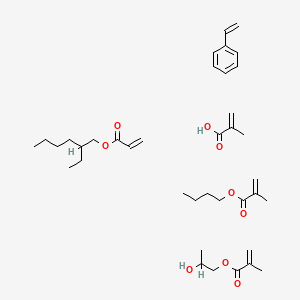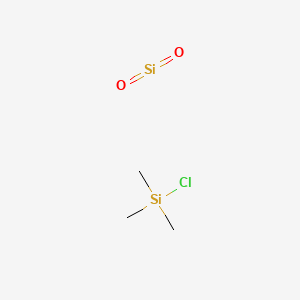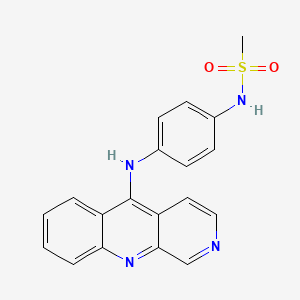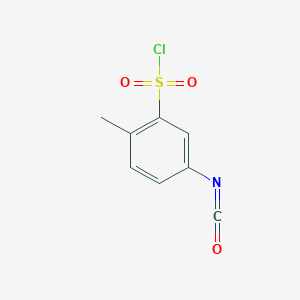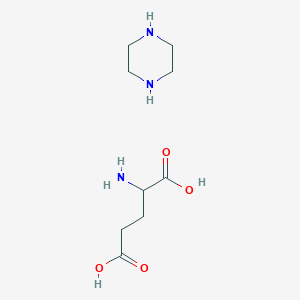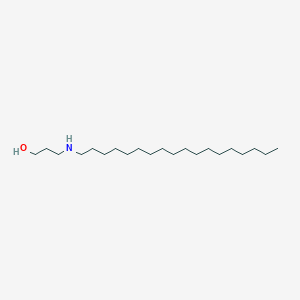
3-(Octadecylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octadecylamino)propan-1-ol is an organic compound with the molecular formula C21H45NO It is a primary alcohol with a long hydrophobic alkyl chain, making it amphiphilic
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylamino)propan-1-ol typically involves the reaction of octadecylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C18H37NH2} + \text{CH3CH(O)CH2} \rightarrow \text{C21H45NO} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Octadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl aldehyde or octadecanoic acid.
Reduction: Formation of octadecylamine or octadecane.
Substitution: Formation of octadecyl halides or esters.
Aplicaciones Científicas De Investigación
3-(Octadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Octadecylamino)propan-1-ol is largely dependent on its amphiphilic properties. It can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecanol: A long-chain fatty alcohol with similar hydrophobic properties but lacks the amino group.
Octadecylamine: Contains the same long alkyl chain but lacks the hydroxyl group.
3-Aminopropan-1-ol: A shorter-chain analog with similar functional groups but different hydrophobicity.
Uniqueness
3-(Octadecylamino)propan-1-ol is unique due to its combination of a long hydrophobic alkyl chain and both amino and hydroxyl functional groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
72637-60-6 |
|---|---|
Fórmula molecular |
C21H45NO |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-(octadecylamino)propan-1-ol |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3 |
Clave InChI |
RWRUGQKPFWDUSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


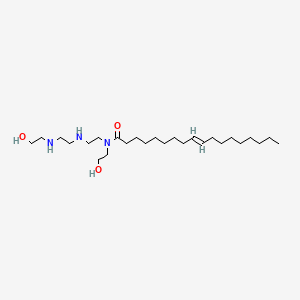
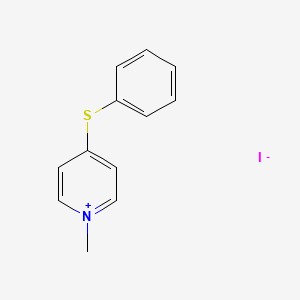
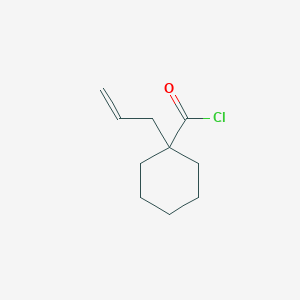
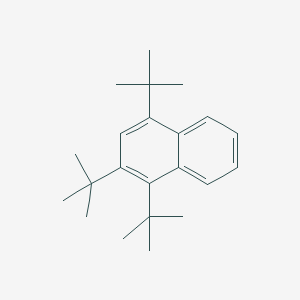
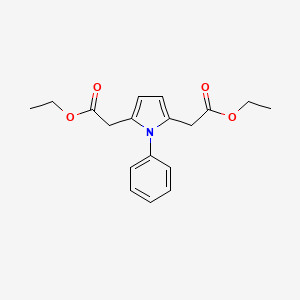
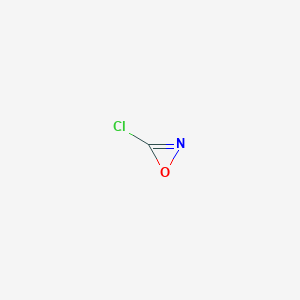
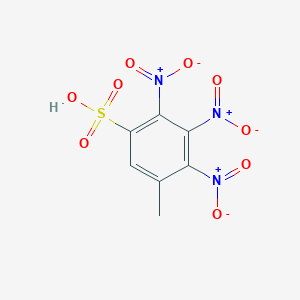
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
